molecular formula C20H23F3N2OS B2877219 1-(4-phenylpiperazin-1-yl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol CAS No. 338421-67-3

1-(4-phenylpiperazin-1-yl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol

Cat. No.: B2877219
CAS No.: 338421-67-3
M. Wt: 396.47
InChI Key: XDDLHMKHKYUMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-phenylpiperazin-1-yl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol is a complex organic compound that features a piperazine ring, a phenyl group, and a trifluoromethyl group

Scientific Research Applications

1-(4-phenylpiperazin-1-yl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as receptors and enzymes.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.

Preparation Methods

The synthesis of 1-(4-phenylpiperazin-1-yl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylating agents such as trifluoromethyl iodide.

    Final Assembly: The final step involves the coupling of the piperazine derivative with the trifluoromethylated phenyl compound under appropriate conditions, such as the use of a base and a solvent like dimethylformamide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(4-phenylpiperazin-1-yl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol can undergo various types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the trifluoromethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group, depending on the reagents and conditions used. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Mechanism of Action

The mechanism of action of 1-(4-phenylpiperazin-1-yl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring and phenyl groups contribute to its binding affinity and selectivity, while the trifluoromethyl group can enhance its metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar compounds include:

    1-(4-phenylpiperazin-1-yl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}ethanol: This compound has a similar structure but with an ethanol group instead of a propanol group.

    1-(4-phenylpiperazin-1-yl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}butanol: This compound has a butanol group, which may affect its chemical properties and biological activity.

The uniqueness of 1-(4-phenylpiperazin-1-yl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-3-[3-(trifluoromethyl)phenyl]sulfanylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2OS/c21-20(22,23)16-5-4-8-19(13-16)27-15-18(26)14-24-9-11-25(12-10-24)17-6-2-1-3-7-17/h1-8,13,18,26H,9-12,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDLHMKHKYUMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CSC2=CC=CC(=C2)C(F)(F)F)O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.